molecular formula C24H31N3O2S B2486478 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide CAS No. 392321-22-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide

Cat. No.: B2486478
CAS No.: 392321-22-1
M. Wt: 425.59
InChI Key: AEHPWCTVXBRNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science . The presence of the adamantane moiety in the structure enhances its stability and lipophilicity, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Microwave irradiation has also been explored as a method to optimize the synthesis process .

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to penetrate biological membranes, while the thiadiazole ring interacts with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide can be compared with other similar compounds such as:

These compounds share the adamantane and thiadiazole moieties but differ in their substituents, which can affect their chemical properties and biological activities

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-3-4-9-29-20-7-5-19(6-8-20)21(28)27(2)23-26-25-22(30-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h5-8,16-18H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPWCTVXBRNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.